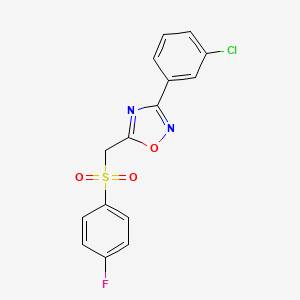

3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O3S/c16-11-3-1-2-10(8-11)15-18-14(22-19-15)9-23(20,21)13-6-4-12(17)5-7-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNJNKSRUKKLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cell walls, while its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Oxadiazole Core

(a) 3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- Key Difference : Replacement of the 3-chlorophenyl group with a 4-ethoxyphenyl substituent.

- Impact : The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce electrophilicity at the oxadiazole core compared to the electron-withdrawing chlorine atom. This substitution could alter binding affinity in biological targets, such as enzymes or receptors .

(b) 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

- Key Difference : Replacement of the sulfonylmethyl group with a carboxylic acid (-COOH).

Functional Group Modifications

(a) Anthranilic Diamide Analogues with 1,2,4-Oxadiazole Rings

- Example : 3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.

- Comparison : The target compound lacks the pyrazole-carboxamide moiety but retains halogenated aryl groups.

- Activity : Anthranilic diamides exhibit insecticidal activity (e.g., LC₅₀ = 0.20 mg L⁻¹ against Plutella xylostella), suggesting that the sulfonylmethyl and chlorophenyl groups in the target compound may contribute to similar bioactivity .

(b) Triazole Derivatives (e.g., 3c, 3e, 3f from )

- Example: 3-methylthio-4-amino-5-(pyridin-3-yl)-1,2,4-triazole Schiff bases.

- Comparison : The target compound’s sulfonyl group replaces the thioether (-S-) and Schiff base (-CH=N-) functionalities.

- Activity: Triazole derivatives showed IC₅₀ values of 1.3–3.8 μM against hepatocellular carcinoma cells, indicating that electron-withdrawing groups (e.g., sulfonyl) in the target compound may enhance cytotoxicity .

(a) Epoxiconazole ()

- Structure : A triazole-containing fungicide with chlorophenyl and fluorophenyl groups.

- Comparison : Both compounds feature halogenated aryl groups, but epoxiconazole’s triazole ring targets fungal cytochrome P450 enzymes. The oxadiazole core in the target compound may offer distinct modes of action, such as interference with insect ion channels .

(b) 3-(Bromomethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

- Key Difference : Bromomethyl group at position 5 instead of the sulfonylmethyl-4-fluorophenyl moiety.

- Utility : The bromomethyl group serves as a synthetic intermediate for further functionalization, whereas the sulfonyl group in the target compound enhances stability and receptor binding .

Physicochemical and Pharmacokinetic Properties

- Analysis : The target compound’s higher LogP (3.8) suggests improved lipid membrane penetration compared to carboxylic acid derivatives. Its molecular weight (379.79) falls within the acceptable range for oral bioavailability .

Biologische Aktivität

3-(3-Chlorophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 352.77 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| Similar Oxadiazole Derivative | Antifungal | C. albicans |

Antitubercular Activity

In a review discussing the biological activity of oxadiazole derivatives, it was noted that certain compounds exhibited activity against Mycobacterium tuberculosis. Compounds with similar structures showed promising results against drug-resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens. The oxadiazole moiety is believed to disrupt cellular processes such as DNA replication and protein synthesis in bacteria and fungi.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against resistant bacterial strains. The findings indicated that modifications in the oxadiazole structure significantly influenced antimicrobial potency.

- In Vivo Studies : Research involving murine models demonstrated that some oxadiazole derivatives could effectively reduce bacterial load in infected tissues while exhibiting minimal toxicity to host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.